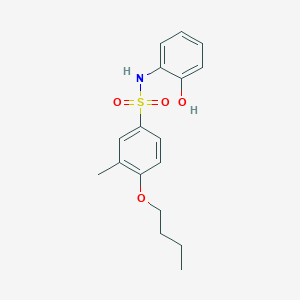
N-benzyl-2-ethoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-ethoxy-5-methylbenzenesulfonamide, also known as BEMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. BEMS has been found to have various biochemical and physiological effects and has been used in a range of research applications.
Mechanism of Action
N-benzyl-2-ethoxy-5-methylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase by binding to the active site of these enzymes. It has also been found to act as a fluorescent probe by binding to metal ions such as copper and zinc.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity, the chelation of metal ions, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-ethoxy-5-methylbenzenesulfonamide in lab experiments include its high solubility in organic solvents, its ability to inhibit the activity of enzymes, and its use as a fluorescent probe. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
Future research on N-benzyl-2-ethoxy-5-methylbenzenesulfonamide could focus on its potential use as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies could explore the mechanism of action of this compound and its interaction with other enzymes and proteins. Finally, the development of new synthetic methods for this compound could lead to the discovery of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of N-benzyl-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of benzylamine, 2-ethoxy-5-methylbenzenesulfonyl chloride, and triethylamine. The reaction is carried out in anhydrous dichloromethane, and the product is purified by recrystallization in ethanol.
Scientific Research Applications
N-benzyl-2-ethoxy-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a fluorescent probe for the detection of metal ions, and as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase.
properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-20-15-10-9-13(2)11-16(15)21(18,19)17-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
BWNZOLLIBWTNIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)



![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)





![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)